1,3-Bis(N-carbazolyl)benzene

Catalog No.
S769593
CAS No.
550378-78-4
M.F
C30H20N2
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(N-carbazolyl)benzene

CAS Number

550378-78-4

Product Name

1,3-Bis(N-carbazolyl)benzene

IUPAC Name

9-(3-carbazol-9-ylphenyl)carbazole

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H

InChI Key

MZYDBGLUVPLRKR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Organic Light-Emitting Diodes (OLEDs)

Solar Cells

Thermally Activated Delayed Fluorescence (TADF)

Optoelectronics

Phosphorescent Host Material

Organic Electronics Material Research

Solution-Processed OLED Materials

Nanonization for Enhanced Solubility

Host Material for Phosphorescent Devices

Spin Coating for Thin Film Formation

Thermodynamic Studies for Solar Cell Development

Nanoscience for Enhanced Material Properties

1,3-Bis(N-carbazolyl)benzene, also known as mCP, has the molecular formula C30H20N2 and a molar mass of 408.49 g/mol. It features two N-carbazolyl units linked to a benzene ring, contributing to its unique electronic properties. The compound exhibits notable thermal stability and is characterized by its ability to facilitate efficient charge transport and emission in organic light-emitting devices .

Typical of aromatic compounds. It can undergo electrophilic substitution reactions due to the electron-rich nature of the carbazole moieties. Additionally, it can engage in oxidative polymerization under specific conditions, leading to the formation of conjugated polymers that may enhance its optoelectronic properties .

The synthesis of 1,3-bis(N-carbazolyl)benzene typically involves the following methods:

  • Direct coupling reactions: This method employs palladium-catalyzed coupling techniques to link carbazole units to a benzene core.
  • Condensation reactions: The compound can also be synthesized through condensation reactions involving carbazole derivatives and suitable electrophiles.
  • Chemical vapor deposition: This technique is used for producing thin films of the compound for use in electronic devices .

1,3-Bis(N-carbazolyl)benzene is predominantly utilized in:

  • Organic light-emitting diodes (OLEDs): It serves as an efficient host material for blue emitters due to its favorable energy levels and thermal stability.
  • Organic photovoltaics: The compound's charge transport capabilities make it suitable for use in solar cells.
  • Fluorescent materials: Its photophysical properties allow it to be used in various luminescent applications .

Studies have focused on the interactions between 1,3-bis(N-carbazolyl)benzene and other materials used in OLEDs. For instance:

  • Mixed co-host systems: Research indicates that combining mCP with other compounds can enhance device performance by optimizing charge balance and emission efficiency.
  • Excited-state dynamics: Investigations into excited-state relaxation processes reveal insights into how mCP interacts with blue emitters to facilitate efficient light emission .

Several compounds share structural or functional similarities with 1,3-bis(N-carbazolyl)benzene. Notable examples include:

Compound NameStructure DescriptionUnique Features
4,4'-Bis(N-carbazolyl)-1,1'-biphenylTwo N-carbazolyl units connected via biphenyl linkageEnhanced charge transport due to biphenyl structure
1,3,5-Tris(N-carbazolyl)benzeneThree N-carbazolyl units linked to a benzene coreIncreased luminescence due to more carbazole units
4,4'-Bis(diphenylamino)-1,1'-biphenylTwo diphenylamino groups linked via biphenylSuperior hole transport properties

These compounds are compared based on their structural configurations and electronic properties. The unique combination of two N-carbazolyl units in 1,3-bis(N-carbazolyl)benzene distinguishes it from others by providing optimal balance between charge transport and luminescence efficiency.

XLogP3

8.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

9,9'-(1,3-Phenylene)bis-9H-carbazole

Dates

Modify: 2023-08-15

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